N-Cyclopentyl-1H-indazol-5-amine
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Overview
Description
N-Cyclopentyl-1H-indazol-5-amine is a chemical compound with the molecular formula C12H15N3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of indazoles, including this compound, has been a topic of interest in recent years. Various strategies have been developed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentyl group attached to the nitrogen atom of an indazole ring . Indazole is a bicyclic compound, consisting of a benzene ring fused to a pyrazole ring .Chemical Reactions Analysis
Indazole-containing compounds, including this compound, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Mechanism of Action
While the specific mechanism of action for N-Cyclopentyl-1H-indazol-5-amine is not mentioned in the search results, indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Safety and Hazards
Future Directions
Indazole derivatives, including N-Cyclopentyl-1H-indazol-5-amine, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research will likely continue to explore the medicinal properties of indazole for the treatment of various pathological conditions .
properties
CAS RN |
478836-02-1 |
---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-cyclopentyl-1H-indazol-5-amine |
InChI |
InChI=1S/C12H15N3/c1-2-4-10(3-1)14-11-5-6-12-9(7-11)8-13-15-12/h5-8,10,14H,1-4H2,(H,13,15) |
InChI Key |
AUZRGZAYPCMGRP-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC2=CC3=C(C=C2)NN=C3 |
Canonical SMILES |
C1CCC(C1)NC2=CC3=C(C=C2)NN=C3 |
Origin of Product |
United States |
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